[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester typically involves the following steps:
Amino Acid Protection: The initial step involves the protection of the amino group in 2-amino-3-methyl-butyric acid using tert-butyl carbamate, forming an intermediate.
Cyclization: This intermediate undergoes cyclization with 4-piperidone under acidic conditions to form a piperidine ring.
Isopropylation: The resulting compound is then reacted with isopropyl chloroformate to introduce the isopropyl carbamate group.
Final Deprotection: The final compound is obtained by deprotecting the tert-butyl group under acidic conditions.
Industrial Production Methods: Industrial production of this compound generally follows a similar synthetic route but is scaled up using batch or continuous-flow processes. Optimization of reaction conditions, such as temperature, solvent choice, and catalysts, is critical for high-yield production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It can undergo oxidation reactions, often with the amino group or the piperidine ring being the reactive sites.
Reduction: Reduction of this compound typically targets the isopropyl carbamate moiety or the piperidine ring.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and periodates.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides under basic or acidic conditions facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can lead to nitriles or amides, reduction can yield primary or secondary amines, and substitution reactions produce various alkyl or acyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. Biology: It serves as a probe in biochemical assays to study enzyme activities or receptor-ligand interactions. Medicine: In pharmaceuticals, this compound or its derivatives may exhibit biological activity, potentially leading to new drug candidates. Industry: It finds use in material science, particularly in the development of polymers or as a catalyst in certain reactions.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets. For instance, in biological systems, it may interact with enzyme active sites or bind to specific receptors, modulating their activity. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
[1-(2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid
[1-((S)-2-Amino-3-ethyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid
[1-(2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-14(9-11-20)21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEIUPNCAWEGRD-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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